8-Bromo-4-chloropyrido[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC13613739
Molecular Formula: C7H3BrClN3
Molecular Weight: 244.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrClN3 |
|---|---|
| Molecular Weight | 244.47 g/mol |
| IUPAC Name | 8-bromo-4-chloropyrido[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C7H3BrClN3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H |
| Standard InChI Key | ALCXAADGQYOYGK-UHFFFAOYSA-N |
| SMILES | C1=C2C(=C(C=N1)Br)N=CN=C2Cl |
| Canonical SMILES | C1=C2C(=C(C=N1)Br)N=CN=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s fused bicyclic system consists of a pyridine ring (six-membered, nitrogen-containing) and a pyrimidine ring (six-membered, two nitrogen atoms). The bromine atom occupies position 8 on the pyridine moiety, while chlorine resides at position 4 on the pyrimidine ring . This substitution pattern is critical for its electronic properties, as halogens exert strong electron-withdrawing effects that influence reactivity. The canonical SMILES representation, , underscores the spatial arrangement of substituents.
Spectral and Computational Data
Computational analyses using PubChem-derived tools (LexiChem, InChI) have elucidated key descriptors:
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InChIKey:
ALCXAADGQYOYGK-UHFFFAOYSA-N -
Topological polar surface area: 54.4 Ų (indicative of moderate solubility in polar solvents)
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LogP: ~2.1 (suggesting moderate lipophilicity, suitable for membrane permeability in drug candidates)
These properties align with its classification as a brominated pyridopyrimidine derivative, a scaffold frequently exploited in kinase inhibitor design .
Synthetic Methodologies
Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone for synthesizing 8-bromo-4-chloropyrido[4,3-d]pyrimidine. This cross-coupling method employs palladium catalysts to link aryl halides (e.g., brominated intermediates) with boronic acids. Key parameters include:
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Catalyst: Pd(PPh) or PdCl(dppf)
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Solvent: Polar aprotic solvents (e.g., DMF, THF)
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Temperature: 80–100°C
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Yield: ~60–70% under optimized conditions
This method’s efficiency stems from its tolerance for halogenated substrates, enabling precise functionalization of the pyridopyrimidine core.
Alternative Routes
Alternative strategies include:
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Nucleophilic aromatic substitution: Chlorine at position 4 can be replaced with amines or alkoxides under basic conditions.
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Halogen exchange reactions: Bromine may undergo Finkelstein-type exchanges with iodide sources, though this is less common due to stability concerns.
Reactivity and Functionalization
The compound’s halogen atoms serve as handles for further derivatization:
Bromine-Specific Reactions
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Buchwald-Hartwig amination: Substitutes bromine with amines using palladium catalysis, forming C–N bonds essential for drug-like molecules .
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Sonogashira coupling: Introduces alkynes for constructing conjugated systems relevant to materials science.
Chlorine-Specific Reactions
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SNAr reactions: Chlorine at position 4 undergoes substitution with nucleophiles (e.g., thiols, alcohols) under mild conditions .
Biomedical Applications
Antimicrobial Activity
Halogenated pyridopyrimidines exhibit broad-spectrum antimicrobial properties. The electron-withdrawing halogens enhance binding to bacterial enzymes involved in folate metabolism, though specific data for this compound remain exploratory .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Achieving selective functionalization at position 8 versus 4 remains challenging due to similar electronic environments.
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Scalability: Suzuki couplings, while efficient, require costly palladium catalysts, necessitating greener alternatives.
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